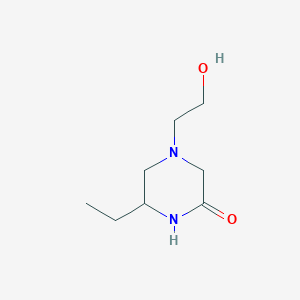
Ethyl 2-acetamido-2-(dimethylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-acetamido-2-(dimethylamino)acetate, also known as Lidocaine, is a local anesthetic that is commonly used in medical procedures. It was first synthesized in 1943 by Nils Löfgren and Bengt Lundqvist, and since then, it has become a widely used anesthetic due to its effectiveness and low toxicity.
Mécanisme D'action
Ethyl 2-acetamido-2-(dimethylamino)acetate works by blocking the sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. This results in a temporary loss of sensation in the area where the drug is applied.
Biochemical and Physiological Effects:
Ethyl 2-acetamido-2-(dimethylamino)acetate has been shown to have a low toxicity profile and is generally well-tolerated by patients. However, in rare cases, it can cause allergic reactions or systemic toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-acetamido-2-(dimethylamino)acetate is a widely used local anesthetic in medical procedures, and its effectiveness and low toxicity make it a valuable tool in laboratory experiments. However, its use is limited by its short duration of action and the potential for systemic toxicity in high doses.
Orientations Futures
1. Development of new formulations of Ethyl 2-acetamido-2-(dimethylamino)acetate with longer duration of action.
2. Investigation of the potential use of Ethyl 2-acetamido-2-(dimethylamino)acetate in treating chronic pain.
3. Studies on the mechanism of action of Ethyl 2-acetamido-2-(dimethylamino)acetate and its effects on sodium channels.
4. Investigation of the potential use of Ethyl 2-acetamido-2-(dimethylamino)acetate in inhibiting the growth of cancer cells.
5. Development of new local anesthetics with improved safety and efficacy profiles.
Méthodes De Synthèse
Ethyl 2-acetamido-2-(dimethylamino)acetate can be synthesized through a multi-step process that involves the reaction of diethylamine with glyoxylic acid to form N,N-diethylglycine. This compound is then reacted with ethyl chloroacetate to form ethyl 2-(diethylamino)acetate, which is then reacted with acetyl chloride to form ethyl 2-acetamido-2-(diethylamino)acetate. Finally, this compound is reacted with dimethylamine to form Ethyl 2-acetamido-2-(dimethylamino)acetate.
Applications De Recherche Scientifique
Ethyl 2-acetamido-2-(dimethylamino)acetate has been extensively studied for its use as a local anesthetic in medical procedures. It has also been studied for its potential use in treating chronic pain, as well as its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
133873-11-7 |
|---|---|
Nom du produit |
Ethyl 2-acetamido-2-(dimethylamino)acetate |
Formule moléculaire |
C8H16N2O3 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
ethyl 2-acetamido-2-(dimethylamino)acetate |
InChI |
InChI=1S/C8H16N2O3/c1-5-13-8(12)7(10(3)4)9-6(2)11/h7H,5H2,1-4H3,(H,9,11) |
Clé InChI |
HCSTUIOHBKWESR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(NC(=O)C)N(C)C |
SMILES canonique |
CCOC(=O)C(NC(=O)C)N(C)C |
Synonymes |
Acetic acid, (acetylamino)(dimethylamino)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid](/img/structure/B143876.png)
![Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate](/img/structure/B143880.png)
![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)